molecular formula C14H18O5 B12382409 A|A1 C42 aggregation inhibitor 2

A|A1 C42 aggregation inhibitor 2

カタログ番号: B12382409
分子量: 266.29 g/mol
InChIキー: TYRALYIIFIIIOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A|A1 C42 aggregation inhibitor 2 is a compound designed to inhibit the aggregation of specific proteins, particularly those associated with neurodegenerative diseases such as Alzheimer’s disease. Protein aggregation is a process where misfolded proteins clump together, forming insoluble fibrils that can disrupt cellular function and lead to disease. This compound aims to prevent or reduce the formation of these aggregates, thereby mitigating their harmful effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of A|A1 C42 aggregation inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process may include:

    Condensation Reactions: Combining specific amine and aldehyde derivatives under controlled conditions to form the core structure.

    Cyclization Reactions: Formation of cyclic structures through intramolecular reactions, often facilitated by catalysts or specific reaction conditions.

    Functional Group Modifications: Introduction or modification of functional groups to enhance the compound’s inhibitory properties.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques. Safety parameters are established to handle hazardous reactions and ensure the safety of personnel and equipment.

化学反応の分析

Types of Reactions: A|A1 C42 aggregation inhibitor 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its inhibitory properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s effectiveness.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory properties.

科学的研究の応用

A|A1 C42 aggregation inhibitor 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study protein aggregation and develop new inhibitors.

    Biology: Investigated for its effects on cellular processes and protein stability.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of biopharmaceuticals and protein-based drugs to enhance their stability and efficacy.

作用機序

The mechanism of action of A|A1 C42 aggregation inhibitor 2 involves binding to specific sites on target proteins, preventing their misfolding and subsequent aggregation. The compound stabilizes the native structure of proteins, reducing the formation of toxic aggregates. Molecular targets include amyloid-beta peptides and tau proteins, which are implicated in Alzheimer’s disease. The compound may also interact with cellular pathways involved in protein folding and degradation.

類似化合物との比較

    Amyloid-beta aggregation inhibitors: Compounds like tramiprosate and homotaurine.

    Tau aggregation inhibitors: Molecules such as methylene blue and leucomethylene blue.

Uniqueness: A|A1 C42 aggregation inhibitor 2 is unique in its specific binding affinity and inhibitory mechanism. Unlike some other inhibitors, it may offer enhanced stability and efficacy in preventing protein aggregation, making it a promising candidate for therapeutic development.

特性

分子式

C14H18O5

分子量

266.29 g/mol

IUPAC名

6,7-dihydroxy-5-methoxy-3-pentyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H18O5/c1-3-4-5-6-9-8-7-10(18-2)12(15)13(16)11(8)14(17)19-9/h7,9,15-16H,3-6H2,1-2H3

InChIキー

TYRALYIIFIIIOO-UHFFFAOYSA-N

正規SMILES

CCCCCC1C2=CC(=C(C(=C2C(=O)O1)O)O)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。